
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Molecular Modeling
The compound has been used in the catalytic synthesis of novel chalcone derivatives, demonstrating significant antioxidant potential. These compounds were synthesized through a reaction involving various substituted acetophenones and supported by comprehensive molecular modeling studies, including ADMET, QSAR, and docking analyses. The interactions between the synthesized ligands and protein tyrosine kinase were specifically highlighted, with a focus on their strong hydrogen connections to the enzyme, indicating potential biological activity and therapeutic applications (Prabakaran, Manivarman & Bharanidharan, 2021).
Cycloaddition for Synthesis of Pyrazolylphosphonates
The compound has been involved in 1,3-dipolar cycloaddition reactions for synthesizing 5-aryl-substituted pyrazol-3-ylphosphonates, showcasing the chemical versatility and reactivity of the compound under basic conditions. The synthesis process emphasizes the prevention of competitive formation of cyclopropylphosphonates, demonstrating the compound's utility in producing structurally unique and potentially bioactive molecules (Goulioukina et al., 2016).
Crystal Structure and Molecular Interactions
The compound has been a focus in the synthesis and crystal structure analysis of certain derivatives. The crystal and molecular structure of these compounds were meticulously analyzed, highlighting the importance of N H⋯O and C H⋯O hydrogen bond interactions in stabilizing the structure. This information is crucial for understanding the chemical and physical properties of these compounds, potentially guiding their application in various scientific fields (Prabhuswamy et al., 2016).
Multicomponent Reactions and Heterocycle Synthesis
The compound plays a role in multicomponent reactions with carbonyl compounds and derivatives of cyanoacetic acid. This methodology is significant in the synthesis of a diverse range of carbo- and heterocycles, including cyclopropanes, five- and six-membered carbocycles, and various five- and six-membered heterocycles. Such reactions are pivotal in organic chemistry for creating structurally complex and functionally diverse molecules (Shestopalov, Shestopalov & Rodinovskaya, 2008).
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-9-13-2-1-6-23-13)14-8-15(11-3-4-11)19(18-14)12-5-7-24(21,22)10-12/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIDKLZYPJWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

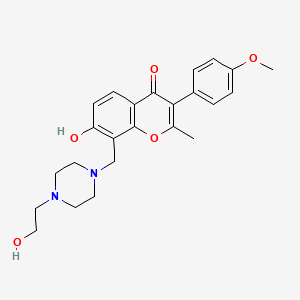
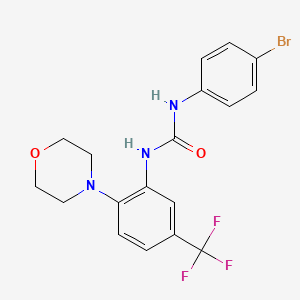

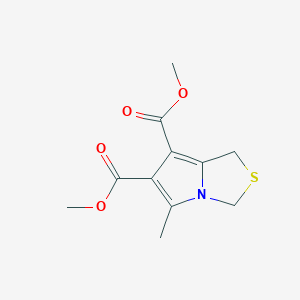
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
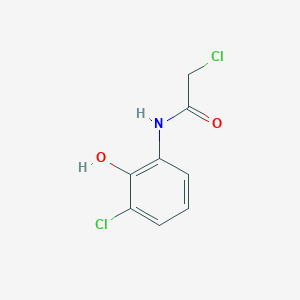
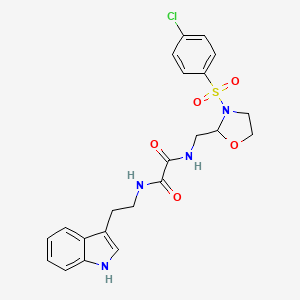
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)
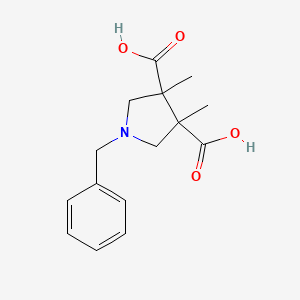
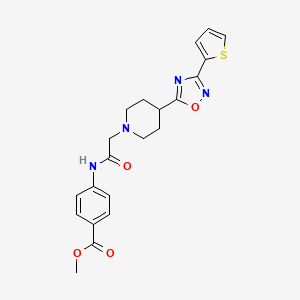
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

